Cas no 1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline)

1507068-46-3 structure
اسم المنتج:4-(methoxymethyl)-3-(trifluoromethyl)aniline
كاس عدد:1507068-46-3
وسط:C9H10F3NO
ميغاواط:205.17701292038
MDL:MFCD22492251
CID:4602911
PubChem ID:81116769
4-(methoxymethyl)-3-(trifluoromethyl)aniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(methoxymethyl)-3-(trifluoromethyl)aniline
-
- MDL: MFCD22492251
- نواة داخلي: 1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
- مفتاح Inchi: PBZKTNYUVBUFKF-UHFFFAOYSA-N
- ابتسامات: C1(N)=CC=C(COC)C(C(F)(F)F)=C1
4-(methoxymethyl)-3-(trifluoromethyl)aniline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301688-0.05g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-301688-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-301688-10.0g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Aaron | AR01B6DH-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 2.5g |
$2025.00 | 2023-12-16 | |
1PlusChem | 1P01B655-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01B655-5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 5g |
$2722.00 | 2024-06-20 | |
1PlusChem | 1P01B655-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
Aaron | AR01B6DH-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01B655-1g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 1g |
$861.00 | 2025-03-19 | |
A2B Chem LLC | AV99993-100mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 100mg |
$306.00 | 2024-04-20 |
4-(methoxymethyl)-3-(trifluoromethyl)aniline الوثائق ذات الصلة
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline) منتجات ذات صلة
- 1481412-37-6(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine)
- 1543262-16-3(1-(1-methyl-1H-imidazol-4-yl)propan-2-one)
- 62984-53-6(2-(cyclohexylamino)methylphenol)
- 2052433-05-1(ethyl 3,4,6-trichloropyridine-2-carboxylate)
- 1637638-66-4(2-(Tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate))
- 314766-26-2(2-chloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide)
- 2307779-22-0(rac-methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate, cis)
- 2094368-49-5(1-(2-Thienylcarbonyl)-3-piperidinemethanesulfonyl fluoride)
- 136117-69-6(Methyl imidazo[1,2-a]pyridine-6-carboxylate)
- 2137886-26-9(2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylacetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1507068-46-3)4-(methoxymethyl)-3-(trifluoromethyl)aniline

نقاء:99%
كمية:1g
الأسعار ($):487.0